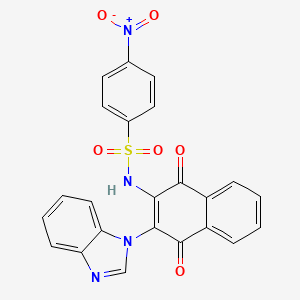
Benzene, 1,3-bis(1,1-dimethylpropyl)-
Descripción general
Descripción
“Benzene, 1,3-bis(1,1-dimethylpropyl)-” is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two of the hydrogen atoms are replaced by two tert-pentyl groups .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,3-bis(1,1-dimethylpropyl)-” consists of a benzene ring substituted at the 1 and 3 positions with tert-pentyl groups . The tert-pentyl group is a branched alkyl group with the formula (CH3)3CCH2- .Aplicaciones Científicas De Investigación
Synthesis and Thermogravimetric Analysis
- Benzene, 1,3-bis(1,1-dimethylpropyl)-, has been synthesized and characterized using various spectroscopic methods. Its thermal properties were studied using thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC-DDSC) in nitrogen, revealing significant mass loss at specific temperature ranges due to decomposition reactions (Liu Wan-yuna, 2010).
Optimization of Synthesis Process
- Research has been conducted on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a variant of benzene, 1,3-bis(1,1-dimethylpropyl)-, for use in industries like construction and automotive. This study focused on a non-phosgene green synthesis process, optimizing various factors like molar ratios, reaction temperature, and time (Dong Jianxun et al., 2018).
Application in Catalysis
- Benzene, 1,3-bis(1,1-dimethylpropyl)-, derivatives are used in catalytic processes. One study details the preparation of a palladium complex from this compound, which is a highly efficient catalyst for olefinic coupling reactions. This research highlights its application in synthesizing trisubstituted alkenes (D. Morales‐Morales et al., 2000).
Mixed Aryl-, Alkyl-Lithium Aggregates Formation
- A study on the heteroatom-assisted lithiation of 1,3-bis(1,1-dimethylpropyl)benzene derivatives revealed the formation of dimeric aggregates, showcasing the chemical's versatility in organometallic chemistry (J. Donkervoort et al., 1998).
Synthesis and Cyclopropanation
- The synthesis and cyclopropanation of 1,3-bis(styrylsulfonyl)benzene, a derivative of benzene, 1,3-bis(1,1-dimethylpropyl)-, was achieved, highlighting its potential in organic synthesis and cyclopropanation reactions (M. V. R. Reddy et al., 1989).
Electronic Structure Analysis
- The electronic structure of π-conjugated redox systems with benzene, 1,3-bis(1,1-dimethylpropyl)-, derivatives as end groups was studied using spectroelectrochemistry, providing insights into the electronic properties and potential applications in material science (Jan Fiedler and S. Záliš et al., 1996).
Spectroscopy and Theory Calculations
- The structural, vibrational, and absorption properties of benzene, 1,3-bis(1,1-dimethylpropyl)-, derivatives were analyzed using DFT/B3LYP method and compared with experimental data, demonstrating its significance in theoretical and computational chemistry (G. Li et al., 2013).
Propiedades
IUPAC Name |
1,3-bis(2-methylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-7-15(3,4)13-10-9-11-14(12-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPJVIZINYTRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC=C1)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062996 | |
| Record name | m-Di-tert-amylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Di-tert-pentylbenzene | |
CAS RN |
3370-27-2 | |
| Record name | 1,3-Bis(1,1-dimethylpropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3370-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-bis(1,1-dimethylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-bis(1,1-dimethylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Di-tert-amylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-di-tert-pentylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















